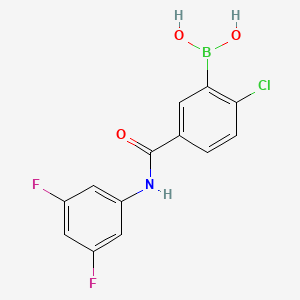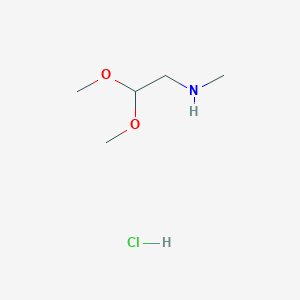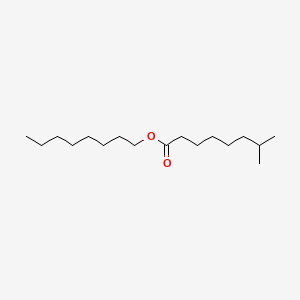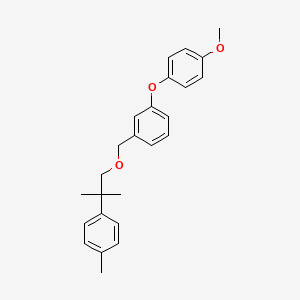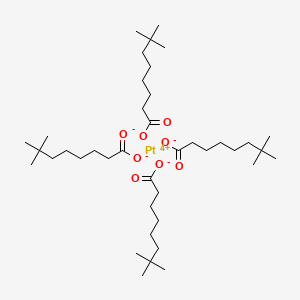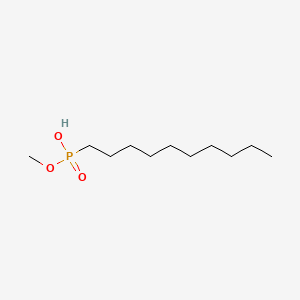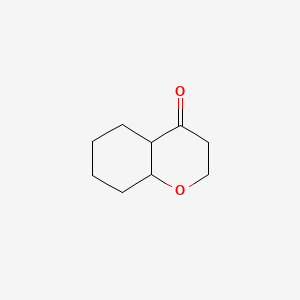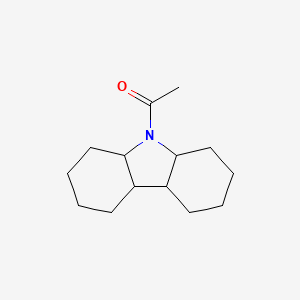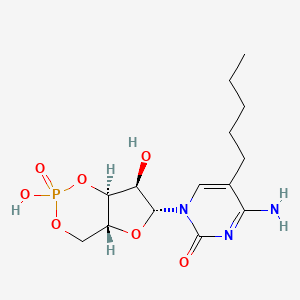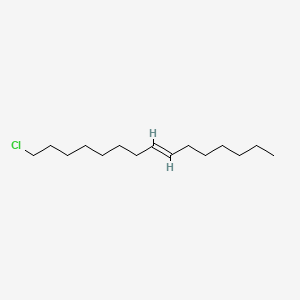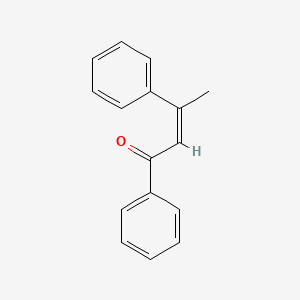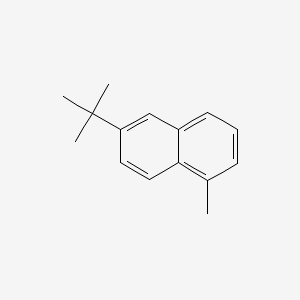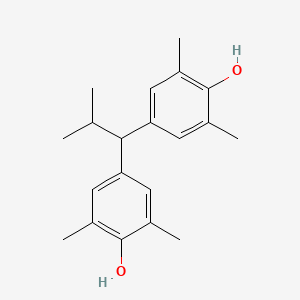
4,4'-(2-Methylpropylidene)bis(2,6-xylenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is a chemical compound with the molecular formula C20H26O2. It is also known as 4,4’-(2-Methylpropylidene)bis(2,6-dimethylphenol). This compound is characterized by its two xylenol groups connected by a 2-methylpropylidene bridge. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) typically involves the reaction of 2,6-xylenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates
Wirkmechanismus
The mechanism of action of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Similar structure but with a different bridging group (isopropylidene).
Bisphenol F (BPF): Similar structure with a methylene bridge.
Bisphenol S (BPS): Similar structure with a sulfone bridge.
Uniqueness
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is unique due to its 2-methylpropylidene bridge, which imparts different chemical and physical properties compared to other bisphenols. This uniqueness makes it suitable for specific applications where other bisphenols may not perform as effectively .
Eigenschaften
CAS-Nummer |
93919-14-3 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-11(2)18(16-7-12(3)19(21)13(4)8-16)17-9-14(5)20(22)15(6)10-17/h7-11,18,21-22H,1-6H3 |
InChI-Schlüssel |
ODVXUYPWFWVHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


